1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate
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Overview
Description
1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study elaborated on the synthesis of new benzothiazole derivatives, including structures similar to 1,3-Benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate, and evaluated their antimicrobial activities. The synthesized compounds showed variable antimicrobial properties, highlighting the potential of benzothiazole derivatives in medicinal chemistry (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Functionalized Benzothiazoles Synthesis
Another study presented the synthesis of functionalized 2-indolizin-3-yl-1,3-benzothiazoles from 1-(1,3-benzothiazol-2-ylmethyl)pyridinium iodide and acetylenic esters. This work showcases the versatility of benzothiazole derivatives in synthesizing complex heterocyclic compounds, which could have various scientific and industrial applications (Yavari, Ghafouri, Naeimabadi, & Halvagar, 2017).
Structural and Spectral Analysis
The crystal structure and spectral analysis of a Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, was reported. This study contributes to understanding the structural aspects of benzothiazole derivatives, providing insights into their chemical behavior and potential applications in designing new materials and compounds (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
pH Sensing Applications
A benzothiazole-based compound was developed for highly sensitive physiological pH sensing. It demonstrated multifluorescence emissions in different states, based on tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This highlights the potential of benzothiazole derivatives in sensor technology, especially for biomedical applications (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).
Mechanism of Action
Target of Action
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Benzothiazole derivatives have been known to exhibit significant biological activity .
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c20-17(12-9-11-5-1-3-7-14(11)23-18(12)21)22-10-16-19-13-6-2-4-8-15(13)24-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMZGVMLKNOZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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